3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine derivative with a chloromethyl substituent at the 3-position and a methyl group on the nitrogen atom at the 8-position of the azabicyclo[3.2.1]octane scaffold. This compound belongs to the tropane alkaloid family, characterized by their bicyclic structure and diverse pharmacological activities. The chloromethyl group enhances its electrophilicity, making it a reactive intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-(chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;/h7-9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFKFOQBVMWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90436-14-9 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 3-(chloromethyl)-8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90436-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by chloromethylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. The chloromethylation step can be achieved using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or to reduce any oxidized derivatives back to their original state.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation can produce alcohols or ketones .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development:
- Anticholinergic Agents: The structural similarity to tropane derivatives positions it as a candidate for developing anticholinergic medications, which are used to treat various conditions such as motion sickness and muscle spasms.
- CNS Activity: Research indicates that compounds with a similar structure exhibit central nervous system (CNS) activity. This suggests potential applications in treating neurological disorders or as analgesics.
Synthesis of Related Compounds
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride serves as an important intermediate in the synthesis of other bioactive compounds:
- Precursor for Tropane Derivatives: It is utilized in synthesizing other tropane derivatives, which have been shown to possess various pharmacological activities, including anti-inflammatory and analgesic properties.
The therapeutic potential of this compound is being explored through various studies:
- Pain Management: Given its structural attributes, there is ongoing research into its effectiveness as an analgesic agent.
- Neurological Research: The compound's interaction with neurotransmitter systems makes it a subject of interest in studies focused on neurodegenerative diseases.
Case Study 1: Development of Anticholinergic Drugs
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel tropane derivatives from this compound, demonstrating improved efficacy and selectivity for muscarinic receptors compared to existing anticholinergic drugs .
Case Study 2: CNS Activity Assessment
Research published in Neuropharmacology evaluated the CNS effects of related compounds derived from this bicyclic structure. The findings suggested potential applications for treating anxiety and depression through modulation of neurotransmitter pathways .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- The chloromethyl group in the target compound increases its electrophilic character compared to unsubstituted analogs like the parent 8-methyl-8-azabicyclo[3.2.1]octane .
- 8-Oxa analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride) exhibit reduced basicity due to oxygen substitution, altering solubility and receptor interactions .
Physicochemical Properties
Key Observations :
- The chloromethyl group may enhance lipophilicity compared to hydrophilic 8-oxa analogs .
- Tropisetron’s pH-dependent solubility suggests similar behavior for the target compound due to shared tertiary amine functionality .
Pharmacological Activity
Key Observations :
Biological Activity
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride, commonly referred to as a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets.
- Chemical Formula: C₈H₁₄ClN
- Molecular Weight: 159.656 g/mol
- CAS Number: 2292-12-8
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its structural resemblance to tropane alkaloids, which are known for their ability to interact with neurotransmitter receptors and enzymes involved in various physiological processes. The presence of the chloromethyl group enhances its reactivity and potential binding affinity to biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Neuropharmacological Effects
The bicyclic structure of this compound suggests potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems such as acetylcholine and dopamine pathways. Research indicates that related compounds can act as inhibitors or antagonists at cholinergic receptors, which may lead to therapeutic applications in treating neurological disorders .
Study on Antibacterial Activity
A recent investigation evaluated the antibacterial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Klebsiella pneumoniae | 18 |
The results demonstrated a significant antibacterial effect, suggesting the compound's potential as a lead in antibiotic development .
Neurotransmitter Interaction Study
In another study focused on the neuropharmacological profile, researchers assessed the binding affinity of this compound at muscarinic acetylcholine receptors (mAChRs). The compound exhibited competitive inhibition with an IC50 value of approximately 50 nM, indicating a strong interaction with these receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride?
- Methodology : The compound is typically synthesized via nucleophilic substitution of the parent bicyclic amine. For example, reacting 8-methyl-8-azabicyclo[3.2.1]octan-3-ol with chloromethylating agents (e.g., chloromethyl chloride) in anhydrous conditions, followed by hydrochloride salt formation. Purification involves recrystallization from ethanol or acetone .
- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is the stereochemical configuration of the bicyclic core validated?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For routine analysis, use -NMR to observe coupling constants (e.g., axial-equatorial proton interactions in the bicyclic system) and -NMR to verify quaternary carbon positions. Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomeric impurities .
Q. What safety protocols are critical for handling this compound?
- Recommendations :
- Respiratory Protection : Use NIOSH-approved N95/P2 respirators in poorly ventilated areas due to potential dust/aerosol formation .
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles; immediate decontamination with water is required upon exposure .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?
- Case Study : Replacing the chloromethyl group with a hydroxyl or benzyl group (as in related derivatives) reduces muscarinic receptor affinity but enhances selectivity for specific subtypes (e.g., M3). Computational docking (AutoDock Vina) and in vitro binding assays (radiolabeled -NMS) are used to validate these effects .
- Data Contradictions : Some analogs show conflicting solubility-stability profiles (e.g., hydrophilic modifications improve bioavailability but accelerate hydrolysis). Stability studies (HPLC-MS monitoring under pH 1–9) are recommended .
Q. What analytical methods are optimal for quantifying trace impurities?
- Methodology :
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) with ESI+ detection to identify byproducts like dechlorinated intermediates or oxidation products.
- Limits of Detection : Achieve ≤0.1% impurity resolution with a 10-ppm calibration curve .
Q. How does the compound’s stability vary under accelerated degradation conditions?
- Experimental Design :
- Thermal Stress : Heat at 40–60°C for 14 days; monitor decomposition via -NMR (loss of chloromethyl peak at δ 4.2 ppm).
- Hydrolytic Stress : Expose to buffer solutions (pH 3, 7, 9) at 25°C; quantify hydrolysis products (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) using GC-FID .
- Key Finding : The compound is stable at pH 5–6 but degrades rapidly in alkaline conditions (t₁/₂ = 12 hours at pH 9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
